Thalidomide-alkyne-C4-NHBoc chemical structure and properties
Thalidomide-alkyne-C4-NHBoc chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-alkyne-C4-NHBoc is a synthetic bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). It serves as a versatile E3 ligase ligand-linker conjugate, designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This recruitment is a critical step in the targeted degradation of specific proteins of interest within a cell. The molecule incorporates a thalidomide (B1683933) moiety for CRBN binding, a C4 alkyne linker for conjugation to a target protein ligand, and a Boc-protected amine for synthetic modulation. This guide provides a comprehensive overview of its chemical structure, properties, and its application in the synthesis of targeted protein degraders.
Chemical Structure and Properties
The chemical structure of Thalidomide-alkyne-C4-NHBoc combines the key functional elements necessary for its role in PROTAC synthesis. The thalidomide component engages the CRBN E3 ligase, the alkyne group provides a reactive handle for click chemistry-based conjugation to a warhead that binds the target protein, and the Boc-protected amine offers a stable yet readily deprotectable functional group for further synthetic elaboration if needed.
Chemical Structure:
Chemical Structure of Thalidomide-alkyne-C4-NHBoc
A summary of the key chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C24H27N3O5 | N/A |
| Molecular Weight | 453.49 g/mol | [1] |
| CAS Number | 2093387-85-8 | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store at -20°C for long-term stability | N/A |
Synthesis and Application in PROTAC Development
Thalidomide-alkyne-C4-NHBoc is a crucial intermediate in the multi-step synthesis of PROTACs. A primary application is in the creation of degraders targeting Janus kinase 1 (JAK1), a protein implicated in various cancers and autoimmune diseases.
A notable example is the synthesis of a potent and selective JAK1-targeting PROTAC, compound 10c , as described by Zhang X, et al.[2]. In this synthesis, Thalidomide-alkyne-C4-NHBoc serves as the CRBN-recruiting linker, which is conjugated to a JAK1/JAK2 dual inhibitor, momelotinib (B1663569), as the warhead.
Experimental Protocol: Synthesis of a JAK1-Targeting PROTAC (Compound 10c)
The synthesis involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. The following is a generalized protocol based on the synthetic strategy for similar PROTACs.
Materials:
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Thalidomide-alkyne-C4-NHBoc
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Azide-functionalized momelotinib (warhead)
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Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
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Sodium ascorbate (B8700270)
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Dimethylformamide (DMF) or a similar solvent system (e.g., t-BuOH/H2O)
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Dichloromethane (DCM)
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Trifluoroacetic acid (TFA) for Boc deprotection (if required)
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous sodium sulfate
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Silica (B1680970) gel for column chromatography
Procedure:
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Click Reaction:
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Dissolve Thalidomide-alkyne-C4-NHBoc (1 equivalent) and the azide-functionalized momelotinib warhead (1 equivalent) in DMF.
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To this solution, add sodium ascorbate (0.3 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
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Purification:
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the purified Boc-protected PROTAC.
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Boc Deprotection (if necessary):
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If the final PROTAC requires a free amine, dissolve the purified Boc-protected PROTAC in dichloromethane.
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Add trifluoroacetic acid (TFA) dropwise at 0°C and stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the deprotection by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.
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Dry the organic layer, concentrate, and purify as needed to obtain the final PROTAC.
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Characterization: The final product should be characterized by:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.
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Mass Spectrometry (MS): To verify the molecular weight of the synthesized PROTAC.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Mechanism of Action and Signaling Pathway
The PROTAC synthesized using Thalidomide-alkyne-C4-NHBoc functions by inducing the targeted degradation of a specific protein, in this case, JAK1. The mechanism involves the formation of a ternary complex between the PROTAC, the target protein (JAK1), and the CRBN E3 ubiquitin ligase.
Signaling Pathway Diagram:
Mechanism of Action for a JAK1-targeting PROTAC.
Workflow for PROTAC Synthesis and Evaluation:
General workflow for the development of a PROTAC.
Conclusion
Thalidomide-alkyne-C4-NHBoc is a valuable chemical tool for the construction of PROTACs. Its well-defined structure and reactive handles facilitate the efficient synthesis of bifunctional molecules capable of inducing targeted protein degradation. The successful application of this linker in the development of a potent JAK1 degrader highlights its utility in academic research and drug discovery, providing a robust platform for the creation of novel therapeutics against a wide range of protein targets. Further exploration and optimization of linkers based on this scaffold will continue to advance the field of targeted protein degradation.
